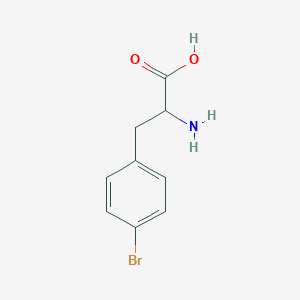

4-Bromophenylalanine

Description

Overview of Halogenated Phenylalanine Derivatives in Chemical Biology

Halogenated derivatives of phenylalanine are a class of non-natural amino acids that have become indispensable in the field of chemical biology. The introduction of a halogen atom—such as fluorine, chlorine, bromine, or iodine—onto the phenyl ring of phenylalanine can subtly yet significantly alter the amino acid's physicochemical properties. These alterations include changes in size, hydrophobicity, and electronic distribution. nih.gov

These modified amino acids can be incorporated into peptides and proteins, serving as probes to study protein structure, folding, and interactions. nih.gov For instance, the strategic placement of a halogenated phenylalanine can influence the aggregation kinetics of amyloidogenic peptides, providing insights into the mechanisms of diseases such as Alzheimer's. nih.gov Furthermore, these derivatives are utilized in the development of novel therapeutics, including enzyme inhibitors and drug candidates for specific biological pathways. nih.gov The ability to fine-tune the properties of proteins by incorporating halogenated phenylalanine analogues makes them a versatile tool for researchers aiming to understand and manipulate complex biological processes. nih.gov

Significance of 2-Amino-3-(4-bromophenyl)propanoic acid in Academic Research

2-Amino-3-(4-bromophenyl)propanoic acid, also known as 4-bromo-L-phenylalanine, is a prominent member of the halogenated phenylalanine family. Its significance in academic research stems from its dual identity as a phenylalanine derivative and a non-natural amino acid, which imparts it with unique functionalities.

As a derivative of phenylalanine, 2-amino-3-(4-bromophenyl)propanoic acid can be recognized by the cellular machinery that handles the natural amino acid, allowing for its incorporation into proteins. nih.gov This structural similarity is crucial for its use as a molecular probe. The bromine atom at the para position of the phenyl ring introduces specific properties that can be exploited in various research applications. For example, it can serve as a heavy atom for X-ray crystallography to aid in solving protein structures. It is also used in studies of protein-ligand interactions, where the bromine atom can alter binding affinities and provide a spectroscopic handle for analysis. mronline.orgresearchgate.net

The classification of 2-amino-3-(4-bromophenyl)propanoic acid as a non-natural or unnatural amino acid means that it is not one of the 20 canonical amino acids encoded by the universal genetic code. mdpi.com This distinction is fundamental to its utility in protein engineering and synthetic biology. The introduction of this "unnatural" component into a protein allows for the creation of novel functionalities that are not found in nature. mdpi.comwm.edu Researchers can site-specifically incorporate 2-amino-3-(4-bromophenyl)propanoic acid into a protein sequence to study the effects of a localized change in chemical properties on protein function. This approach has been instrumental in dissecting enzyme mechanisms, mapping protein interaction surfaces, and designing proteins with enhanced stability or novel catalytic activities. nih.gov

Historical Context of Research on 2-Amino-3-(4-bromophenyl)propanoic acid and Analogues

The journey to incorporate unnatural amino acids like 2-amino-3-(4-bromophenyl)propanoic acid into proteins has its roots in early experiments that aimed to understand the flexibility of the cell's translational machinery. A landmark experiment in 1962 demonstrated that the cellular machinery could be tricked into incorporating an incorrect natural amino acid. upenn.edu This opened the door to the possibility of using non-natural amino acids.

The 1980s saw the development of methods to chemically synthesize and attach unnatural amino acids to suppressor tRNAs, which could then be used in in-vitro protein synthesis systems to incorporate the novel amino acid at a specific site. nih.gov A significant breakthrough came in 1989 when Schultz and coworkers successfully incorporated an unnatural amino acid into a protein in vitro using a modified tRNA. upenn.edu This was followed by the development of in vivo incorporation methods, notably in Xenopus oocytes, which allowed for the study of modified proteins in a cellular context. nih.gov The early 2000s marked a major milestone with the demonstration of site-specific incorporation of unnatural amino acids into proteins in live cells, a technique that has since been widely expanded. mronline.org These foundational developments in synthetic biology and protein engineering have paved the way for the routine use of compounds like 2-amino-3-(4-bromophenyl)propanoic acid in modern research.

Ethical Considerations in the Study and Application of Novel Amino Acid Derivatives

The ability to create and utilize novel amino acid derivatives such as 2-amino-3-(4-bromophenyl)propanoic acid raises important ethical questions. These considerations are part of a broader discourse on the ethics of synthetic biology and genetic engineering. hudsonlabautomation.com Key ethical principles that guide this research include public beneficence, which involves maximizing public benefits while minimizing public harm, and responsible stewardship of science and technology.

A primary concern is the potential for unforeseen consequences when introducing synthetically modified organisms into the environment. hudsonlabautomation.com While the laboratory use of proteins containing novel amino acids is generally considered low risk, the potential for creating organisms with enhanced or entirely new properties necessitates a thorough risk assessment. Another ethical dimension involves the dual-use dilemma, where the knowledge and technologies developed for beneficial purposes, such as creating new therapeutics, could potentially be misused. mronline.org

Furthermore, as these novel amino acid derivatives contribute to the development of new drugs and therapies, questions of access and affordability become pertinent. hudsonlabautomation.com Ensuring that the benefits of this research are distributed equitably is a significant ethical consideration for the scientific community and policymakers. The responsible conduct of research with novel amino acids requires transparency, robust safety protocols, and ongoing public dialogue to ensure that these powerful technologies are used for the betterment of society.

Detailed Research Findings

The utility of 2-amino-3-(4-bromophenyl)propanoic acid and its halogenated analogues is underscored by a wealth of research data. The following tables provide a summary of key physicochemical properties and comparative biological data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10BrNO2 | |

| Molecular Weight | 244.08 g/mol | |

| Appearance | Solid, White to off-white powder | nih.gov |

| Melting Point | 262-263 °C (decomposes) | |

| Storage Temperature | 2-8°C |

| Derivative | Halogen | Effect on LAT1 Affinity | Research Context | Source |

|---|---|---|---|---|

| 4-Fluoro-L-phenylalanine | Fluorine | Lower affinity compared to larger halogens | Used as a probe in NMR spectroscopy | researchgate.net |

| 4-Chloro-L-phenylalanine | Chlorine | Intermediate affinity | Studied for its inhibitory effects on enzymes | researchgate.net |

| 4-Bromo-L-phenylalanine | Bromine | Higher affinity than F and Cl derivatives | Utilized in structural biology and drug design | researchgate.net |

| 4-Iodo-L-phenylalanine | Iodine | Highest affinity among para-halogenated derivatives | Investigated for targeted drug delivery via amino acid transporters | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930942 | |

| Record name | 4-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-15-7, 1991-80-6 | |

| Record name | 4-Bromophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14091-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromo-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-12762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromo-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 4 Bromophenyl Propanoic Acid

Enantioselective Synthesis of (S)-2-Amino-3-(4-bromophenyl)propanoic acid

Achieving the synthesis of the specific (S)-enantiomer, or L-4-bromophenylalanine, requires stereochemical control. Asymmetric synthesis methods are employed to create the chiral center at the alpha-carbon with a high degree of enantiomeric purity.

One prominent strategy is asymmetric phase-transfer catalysis . This method involves the α-alkylation of a glycine (B1666218) Schiff base ester, such as N-(diphenylmethylene)glycine tert-butyl ester, with 4-bromobenzyl bromide. The reaction is conducted in a biphasic system using a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. nih.govrsc.org These catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, create a chiral environment that directs the approach of the electrophile, resulting in the preferential formation of one enantiomer. nih.gov This approach is valued for its operational simplicity, use of mild reaction conditions, and scalability. nih.govacs.org

Another powerful technique is the use of chiral auxiliaries . In a method analogous to the Evans asymmetric synthesis, a chiral oxazolidinone can be acylated and then subjected to diastereoselective alkylation with 4-bromobenzyl bromide. Subsequent cleavage of the auxiliary yields the desired (S)-amino acid with high enantiomeric excess.

Racemic Mixture Synthesis of 2-Amino-3-(4-bromophenyl)propanoic acid

The synthesis of a racemic mixture (a 1:1 mixture of S and R enantiomers) is often more straightforward. The classical Erlenmeyer-Plöchl synthesis is a well-established method for producing racemic α-amino acids. wikipedia.orgdrugfuture.com

The process begins with the condensation of 4-bromobenzaldehyde (B125591) with an N-acylated glycine, such as hippuric acid or N-acetylglycine, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. beilstein-journals.org This reaction forms an intermediate known as an azlactone (an oxazolone). wikipedia.org The azlactone is then subjected to a reductive cleavage step, typically using red phosphorus and hydroiodic acid or catalytic hydrogenation, which opens the ring and reduces the double bond to afford the racemic N-acyl amino acid. beilstein-journals.org The final step is the hydrolysis of the acyl group under acidic or basic conditions to yield the free racemic 2-amino-3-(4-bromophenyl)propanoic acid. nih.gov

Synthesis of Deuterated 2-Amino-3-(4-bromophenyl)propanoic acid Analogues

One plausible strategy would involve the modification of the Erlenmeyer-Plöchl synthesis. The reduction of the azlactone intermediate could be performed using a deuterium (B1214612) source. For example, catalytic hydrogenation could be carried out using deuterium gas (D₂) instead of hydrogen gas (H₂). This would incorporate deuterium atoms at the α- and β-positions of the propanoic acid chain.

Alternatively, starting the synthesis with a deuterated precursor, such as 4-bromobenzaldehyde-d₁, would introduce deuterium onto the β-carbon. The source of all deuterium is typically deuterium oxide (D₂O), which can be used to prepare a wide range of deuterated reagents. princeton.edu

Novel Synthetic Routes and Optimization Studies

Modern synthetic chemistry seeks routes that are more efficient, greener, and more versatile. For the production of enantiomerically pure amino acids, enzymatic kinetic resolution of the racemate represents a significant optimization over classical chemical resolution. acs.org In this approach, the racemic N-acyl-2-amino-3-(4-bromophenyl)propanoic acid is treated with an enzyme, such as a lipase (B570770) or an acylase. rsc.orgresearchgate.netresearchgate.net The enzyme selectively catalyzes the hydrolysis of the N-acyl group from one of the enantiomers (e.g., the S-enantiomer), leaving the other enantiomer (the R-enantiomer) in its acylated form. chegg.com The resulting mixture of the free (S)-amino acid and the acylated (R)-amino acid can then be easily separated based on their different chemical properties. This method is highly valued for its exceptional enantioselectivity under mild, environmentally friendly conditions. acs.org

Furthermore, advancements in the Erlenmeyer-Plöchl reaction include the use of continuous-flow microreactors, which can offer improved safety, speed, and efficiency without the need for a catalyst. rsc.org

Synthetic Strategies for Derivatization of 2-Amino-3-(4-bromophenyl)propanoic acid

The amino group of 2-amino-3-(4-bromophenyl)propanoic acid is commonly protected to facilitate its use as a building block in more complex syntheses, particularly in solid-phase peptide synthesis (SPPS). The two most common protecting groups are Fmoc and Boc.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it central to modern SPPS. The synthesis of Fmoc-(S)-2-amino-3-(4-bromophenyl)propanoic acid is a standard procedure.

The free amino acid is dissolved in a suitable solvent mixture, typically aqueous dioxane or acetone, and a base such as sodium carbonate or sodium bicarbonate is added. To this solution, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added. The reaction proceeds to yield the N-Fmoc protected amino acid, which can be isolated after an acidic workup. The resulting Fmoc-Phe(4-Br)-OH is a stable, crystalline solid widely used as a building block in the synthesis of peptides containing the 4-bromophenylalanine residue. rsc.org

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, characteristic of an alternative strategy in peptide synthesis. The synthesis of Boc-(S)-2-amino-3-(4-bromophenyl)propanoic acid is also a well-established method.

A widely used procedure involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride) in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base like sodium hydroxide (B78521) or triethylamine. princeton.edu The reaction mixture is typically stirred overnight. After the reaction is complete, the pH is adjusted with an acid, such as citric acid, to protonate the carboxylic acid, and the product is extracted into an organic solvent. princeton.edu The resulting N-Boc-4-bromo-L-phenylalanine is a key intermediate for both solution-phase and solid-phase synthesis strategies. researchgate.netjocpr.com

Applications in Peptide and Protein Chemistry

Integration of 2-Amino-3-(4-bromophenyl)propanoic acid into Custom Peptide Synthesis

2-Amino-3-(4-bromophenyl)propanoic acid serves as a fundamental building block in the chemical synthesis of peptides. chemimpex.com It is most commonly incorporated into peptide sequences using automated solid-phase peptide synthesis (SPPS). For this purpose, the amino acid is typically derivatized with protecting groups on its α-amino group to control the coupling process. The two most common protecting groups used are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. chemimpex.compeptide.com

The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. In each cycle, the protecting group of the terminal amino acid is removed, and the next protected amino acid, such as Fmoc-4-bromo-L-phenylalanine, is activated and coupled to the newly freed amino group. peptide.compeptide.com The incorporation of this non-canonical amino acid generally proceeds with high efficiency using standard coupling reagents. peptide.com

Table 1: Protecting Groups for 2-Amino-3-(4-bromophenyl)propanoic acid in Peptide Synthesis

| Protecting Group | Chemical Name | Synthesis Strategy | Key Features |

| Fmoc | 9-fluorenylmethoxycarbonyl | Fmoc/tBu | Removed by a base (e.g., piperidine); allows for mild acid cleavage from the resin. chemimpex.compeptide.com |

| Boc | tert-butoxycarbonyl | Boc/Bzl | Removed by a moderately strong acid (e.g., TFA); requires a stronger acid (e.g., HF) for final cleavage. peptide.comfishersci.ca |

Development of Peptide Libraries Incorporating 2-Amino-3-(4-bromophenyl)propanoic acid

Peptide libraries are large collections of diverse peptide sequences that can be screened for specific biological activities, making them a cornerstone of drug discovery and proteomics research. peptide.com The incorporation of 2-amino-3-(4-bromophenyl)propanoic acid into these libraries offers a way to expand their chemical diversity and functional potential beyond what is possible with the 20 canonical amino acids.

The bromine atom serves as a versatile chemical handle. It can be used in post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to introduce a wide variety of other functional groups at a specific site in the peptide. researchgate.net This allows for the generation of libraries of biaryl peptides or other complex structures from a single peptide sequence containing 4-bromophenylalanine. researchgate.net

Researchers have successfully prepared libraries of solid-supported peptides containing derivatives of halogenated phenylalanine. researchgate.net These libraries are then used to screen for compounds with high affinity for specific biological targets, such as receptors or enzymes. The unique properties of the brominated amino acid can lead to the discovery of peptide-based drug candidates with enhanced potency and selectivity. chemimpex.com

Conformational Effects of 2-Amino-3-(4-bromophenyl)propanoic acid in Peptides

The three-dimensional shape (conformation) of a peptide is critical to its biological function. nih.gov The introduction of non-canonical amino acids is a powerful strategy to control and constrain peptide conformation. nih.gov While specific conformational studies on peptides containing solely 2-amino-3-(4-bromophenyl)propanoic acid are not extensively detailed in the reviewed literature, the principles of conformational constraint by substituted amino acids are well-established.

The incorporation of 2-amino-3-(4-bromophenyl)propanoic acid can influence a peptide's structure in several ways:

Steric Hindrance: The bulky bromine atom increases the steric profile of the phenylalanine side chain. This can restrict the rotational freedom around the chi (χ) angles of the side chain and the phi (φ) and psi (ψ) angles of the peptide backbone, forcing the peptide into a more defined conformation.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electronegative atoms like oxygen or nitrogen in nearby amino acid residues or in a target receptor. These interactions can help to stabilize specific folded structures, such as α-helices or β-turns.

Hydrophobic Interactions: The bromo-phenyl group alters the electronic and hydrophobic character of the side chain, which can influence how the peptide folds and interacts with its environment or binding partners.

By imposing these conformational constraints, the peptide can be locked into its bioactive shape, which can lead to increased binding affinity for its target and improved stability against degradation by proteases. nih.govnih.gov

Utilization in Protein Engineering and Non-Canonical Amino Acid Incorporation

One of the most significant applications of 2-amino-3-(4-bromophenyl)propanoic acid is its use as a non-canonical amino acid (ncAA) for incorporation into proteins in living cells. nih.gov This technique, known as genetic code expansion, allows for the site-specific insertion of ncAAs with novel functionalities directly into a protein's primary sequence during translation. nih.govnih.gov

The process typically involves an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. A synthetase is evolved to specifically recognize 2-amino-3-(4-bromophenyl)propanoic acid (often referred to as p-bromophenylalanine or pBrF in this context) and attach it to a unique suppressor tRNA, which recognizes a rare or unused codon, such as the amber stop codon (UAG). nih.govacs.org When this engineered system is introduced into a host organism like Escherichia coli, the cell's translational machinery will insert pBrF at any position in a target protein where the amber codon has been genetically encoded. acs.org

Significant research has focused on optimizing this system to ensure high fidelity and efficiency of incorporation. nih.govacs.org For example, the yeast phenylalanyl-tRNA synthetase (yPheRS) has been mutated (e.g., T415A variant) to enhance its specificity for pBrF over natural amino acids like tryptophan. nih.govacs.org This allows for the production of recombinant proteins containing pBrF with at least 98% fidelity. acs.org

The bromine atom incorporated into the protein serves as:

A Heavy Atom for X-ray Crystallography: The electron-dense bromine atom is a powerful tool for solving the phase problem in X-ray crystallography, facilitating the determination of protein structures.

A Probe for Structural Dynamics: The unique spectroscopic properties of the C-Br bond can be probed to study local protein environments and dynamics. nih.govresearchgate.net

A Chemical Handle for Bioconjugation: The bromo-phenyl group can participate in cross-coupling reactions, enabling the site-specific attachment of fluorescent dyes, drugs, or other molecules to the protein. researchgate.net

Table 2: Engineered System for p-Bromophenylalanine (pBrF) Incorporation

| Component | Organism of Origin | Modification | Function |

| Aminoacyl-tRNA Synthetase | Yeast (Saccharomyces cerevisiae) | Mutant yPheRS (e.g., T415A) | Specifically recognizes pBrF and charges it onto the suppressor tRNA. nih.govacs.org |

| Suppressor tRNA | Yeast (Saccharomyces cerevisiae) | ytRNA(Phe)CUA | Recognizes the amber stop codon (UAG) and inserts the attached pBrF during protein synthesis. nih.govacs.org |

| Host Organism | Escherichia coli | Provides the cellular machinery for protein expression. nih.govacs.org |

Influence on Peptide and Protein Folding and Stability

The stability of a protein's folded three-dimensional structure is essential for its function. The incorporation of ncAAs can have a profound impact on both the kinetics of protein folding and the thermodynamic stability of the final structure. nih.gov The introduction of 2-amino-3-(4-bromophenyl)propanoic acid can enhance protein stability through several mechanisms.

The replacement of a natural amino acid with its brominated counterpart can introduce new, stabilizing intramolecular interactions. Halogen bonds between the bromine atom and backbone carbonyls or other suitable acceptors can add to the energetic stability of the folded state. Furthermore, the altered size and hydrophobicity of the 4-bromophenyl side chain can lead to more favorable packing interactions within the protein's hydrophobic core, reducing the exposure of nonpolar surfaces to the solvent. nih.gov

Studies on other ncAAs have demonstrated dramatic increases in protein stability. For instance, the introduction of a single p-benzoylphenylalanine residue into an E. coli enzyme resulted in a 21°C increase in its thermal stability, likely due to the formation of a covalent adduct. nih.gov While not a covalent interaction, the non-covalent forces introduced by this compound can similarly contribute to a significant stabilization effect. Phenylalanine itself has been shown to act as a stabilizer and inhibitor of amorphous protein aggregation. nih.gov The addition of the bromo-substituent provides a tool to fine-tune these stabilizing hydrophobic and aromatic interactions, potentially enhancing a protein's resistance to thermal denaturation and aggregation. nih.govnih.gov

Biological and Biochemical Activity of 2 Amino 3 4 Bromophenyl Propanoic Acid and Its Derivatives

Mechanism of Action Studies

The precise mechanisms through which 2-amino-3-(4-bromophenyl)propanoic acid and its derivatives exert their biological effects are multifaceted and appear to be context-dependent. A primary proposed mechanism revolves around their ability to act as competitive inhibitors of enzymes that utilize aromatic amino acids as substrates. Due to their structural similarity to phenylalanine and tyrosine, these compounds can interfere with critical metabolic pathways.

One of the key areas of investigation has been their impact on the synthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. The biosynthesis of these crucial signaling molecules is initiated by the enzyme tyrosine hydroxylase, which catalyzes the rate-limiting step. Research has indicated that halogenated analogues of phenylalanine can competitively inhibit tyrosine hydroxylase, thereby impeding the production of catecholamines. This inhibition is thought to occur as the analogue competes with the natural substrate, L-tyrosine, for binding to the active site of the enzyme.

Furthermore, studies have explored the potential for these compounds to interfere with other aromatic amino acid hydroxylases, such as phenylalanine hydroxylase and tryptophan hydroxylase. Phenylalanine hydroxylase is responsible for converting phenylalanine to tyrosine, and its inhibition can lead to a buildup of phenylalanine, a condition seen in phenylketonuria. Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin. Inhibition of this enzyme can therefore lead to reduced serotonin levels. The ability of 4-bromophenylalanine and its derivatives to competitively inhibit these enzymes highlights a significant mechanism through which they can disrupt normal cellular function and signaling.

Interactions with Biological Macromolecules

The biological activity of 2-amino-3-(4-bromophenyl)propanoic acid and its derivatives is intrinsically linked to their interactions with key biological macromolecules, namely enzymes and receptors.

Enzyme Inhibition or Activation Studies

As previously mentioned, a significant body of research points towards the role of 2-amino-3-(4-bromophenyl)propanoic acid and its analogues as enzyme inhibitors. Their primary targets are the aromatic amino acid hydroxylases.

Tyrosine Hydroxylase (TH): This enzyme is a critical control point in the synthesis of catecholamines. Halogenated phenylalanine analogues have been shown to be effective inhibitors of both particle-bound and soluble forms of tyrosine hydroxylase. The inhibition is competitive with respect to the substrate, tyrosine. This means the inhibitor binds to the same active site as the natural substrate, thereby blocking its conversion to L-DOPA, the precursor to dopamine.

Phenylalanine Hydroxylase (PAH): This liver enzyme is responsible for the conversion of phenylalanine to tyrosine. Phenylalanine analogues, including those with halogen substitutions, can act as competitive inhibitors of PAH. This interaction can disrupt normal phenylalanine metabolism.

Tryptophan Hydroxylase (TPH): As the rate-limiting enzyme in serotonin synthesis, TPH is another target for phenylalanine analogues. Competitive inhibition of TPH by compounds like p-chlorophenylalanine has been well-documented to lead to a depletion of brain serotonin. While direct kinetic data for 2-amino-3-(4-bromophenyl)propanoic acid is limited, its structural similarity suggests a comparable inhibitory potential.

The inhibitory effects of these compounds on such crucial enzymes underscore their potential as tools for studying metabolic pathways and as starting points for the development of therapeutic agents.

Table 1: Enzyme Inhibition by Phenylalanine Analogues

| Enzyme | Inhibitor Type | Mechanism |

|---|---|---|

| Tyrosine Hydroxylase | Competitive | Competes with L-tyrosine for the active site |

| Phenylalanine Hydroxylase | Competitive | Competes with L-phenylalanine for the active site |

Receptor Binding Profiling

In addition to enzyme interactions, derivatives of 2-amino-3-(4-bromophenyl)propanoic acid have been investigated for their ability to bind to and modulate the activity of various neurotransmitter receptors, particularly glutamate receptors which play a central role in excitatory neurotransmission in the central nervous system.

NMDA Receptors: Phenylalanine derivatives containing a phosphonomethyl group have been synthesized and evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds compete with the co-agonist glycine (B1666218) for its binding site on the receptor, thereby inhibiting receptor activation. The potency of these antagonists is influenced by the position of the phosphonomethyl group on the phenyl ring.

AMPA Receptors: Aryl-substituted phenylalanine derivatives have been reported as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By blocking the binding of the neurotransmitter glutamate, these compounds can reduce excitatory synaptic transmission.

Metabotropic Glutamate Receptors (mGluRs): The modulation of mGluRs by novel ligands is an active area of research. While direct binding studies of 2-amino-3-(4-bromophenyl)propanoic acid on mGluRs are not extensively reported, the development of phenylalanine-based compounds as modulators of these receptors suggests a potential avenue for interaction.

The ability of these derivatives to interact with key glutamate receptors highlights their potential for development as therapeutic agents for neurological and psychiatric disorders where glutamate signaling is dysregulated.

Influence on Cellular Pathways and Processes

The interactions of 2-amino-3-(4-bromophenyl)propanoic acid and its derivatives with enzymes and receptors can trigger a cascade of downstream effects, influencing various cellular pathways and processes. A significant area of this research has been focused on their potential impact on cancer cells.

Impact on Tumor Metabolism-Related Signaling Pathways

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. Key signaling pathways that regulate this metabolic reprogramming, such as the mTOR and glycolysis pathways, are attractive targets for anticancer therapies.

mTOR Signaling: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in cancer. While direct studies on the effect of 2-amino-3-(4-bromophenyl)propanoic acid on mTOR signaling are limited, the general class of amino acid analogues has the potential to interfere with amino acid sensing mechanisms that are upstream of mTORC1 activation. By competing with natural amino acids for transport or sensing, these compounds could potentially disrupt mTOR signaling.

Glycolysis: Cancer cells often exhibit increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. Targeting key enzymes in the glycolytic pathway is a promising anti-cancer strategy. Although direct evidence for the inhibition of glycolytic enzymes by 2-amino-3-(4-bromophenyl)propanoic acid is scarce, the broader investigation into metabolic inhibitors for cancer treatment suggests this as a potential area of future research for this class of compounds.

Studies on Specific Cellular Responses

The influence of 2-amino-3-(4-bromophenyl)propanoic acid derivatives extends to fundamental cellular processes such as apoptosis and cell cycle progression, which are often dysregulated in cancer.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Studies on various brominated compounds and phenylalanine derivatives have shown their potential to induce apoptosis in cancer cell lines. For instance, novel derivatives of 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide have been shown to promote apoptosis in breast cancer cells. While not a direct derivative, this highlights the potential of incorporating bromophenyl moieties into molecules to achieve pro-apoptotic effects.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Certain phenylalanine derivatives have been shown to induce cell cycle arrest in cancer cells, often at the G2/M phase. This prevents the cells from dividing and can ultimately lead to cell death. For example, some 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives have been found to cause G2/M phase arrest in HeLa cells.

Table 2: Investigated Cellular Responses to Phenylalanine Derivatives in Cancer Cells

| Cellular Response | Observation |

|---|---|

| Apoptosis | Induction of programmed cell death in various cancer cell lines. |

Pharmacological Properties and Pharmacokinetic Considerations

The pharmacological and pharmacokinetic profile of 2-amino-3-(4-bromophenyl)propanoic acid, a halogenated derivative of the essential amino acid L-phenylalanine, is a subject of scientific inquiry, particularly concerning its potential applications in drug design and biochemical research. Its structural similarity to natural amino acids allows for its potential integration into biological systems, which can be leveraged for studying protein synthesis and metabolic pathways.

While specific metabolic stability data for 2-amino-3-(4-bromophenyl)propanoic acid is not extensively detailed in publicly available literature, general principles of halogenated compound metabolism can be considered. The introduction of a bromine atom to the phenyl ring can influence metabolic stability. Halogenation can sometimes block sites of metabolism, leading to increased metabolic stability and a longer half-life. However, the carbon-bromine bond can also be a target for metabolic enzymes.

The metabolism of bromine in mammals has been studied, with findings indicating that bromide can accumulate in various tissues. The biological half-life of bromide has been estimated to be approximately 6 days in humans, with the kidney being the primary route of excretion. utas.edu.au

Table 1: Key Parameters in Metabolic Stability Assessment

| Parameter | Description |

| Half-life (t½) | The time required for the concentration of a compound to decrease by half. |

| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. |

| Metabolites | The products of biotransformation, which can be active, inactive, or toxic. |

| Bioavailability (% Fmax) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Biodistribution studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism. These studies often utilize radiolabeled compounds to track their localization in various tissues and organs over time.

Studies on the biodistribution of p-Boronophenylalanine (BPA), another modified phenylalanine, in patients with glioma and metastatic melanoma have shown tumor-to-blood concentration ratios that are encouraging for therapeutic applications. nih.gov The tissue distribution of such compounds is influenced by their affinity for amino acid transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov

Table 2: Representative Tissue Distribution Data for a Related Halogenated Phenylalanine Analog ([¹²³I]-iodo-L-phenylalanine) in Tumor-Bearing Mice (% Injected Dose per Gram)

| Tissue | Time Point 1 (e.g., 30 min) | Time Point 2 (e.g., 60 min) |

| Blood | Data not available | Data not available |

| Tumor | Data not available | Data not available |

| Liver | Data not available | Data not available |

| Kidney | Data not available | Data not available |

| Brain | Data not available | Data not available |

| Muscle | Data not available | Data not available |

Note: This table is illustrative of the type of data obtained in biodistribution studies. Specific values for 2-amino-3-(4-bromophenyl)propanoic acid are not available in the cited literature.

Toxicity and Biocompatibility Assessments

Detailed in vivo toxicity studies and comprehensive biocompatibility assessments for the free amino acid are not extensively documented in the available research. However, the incorporation of modified amino acids into peptides and other biomaterials is an active area of research. For example, peptides containing 3,4-dihydroxy-L-phenylalanine (DOPA) have been shown to have good biocompatibility. nih.gov The cytotoxicity of halogenated tyrosine derivatives has also been investigated, indicating that the specific halogen and its position on the aromatic ring can influence the toxicological profile.

Table 3: GHS Hazard Classifications for this compound

| Hazard Statement | Classification |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |

| H335: May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |

Source: PubChem CID 85681 nih.gov

Medicinal Chemistry and Drug Discovery Applications

2-Amino-3-(4-bromophenyl)propanoic acid as a Scaffold for Drug Design

2-Amino-3-(4-bromophenyl)propanoic acid, also known as 4-bromo-phenylalanine, is a derivative of the natural amino acid phenylalanine. medchemexpress.commedchemexpress.com Its structure provides a unique and valuable scaffold for medicinal chemists. The core components—a chiral amino acid backbone and a phenyl ring substituted with a bromine atom—offer several strategic advantages for drug design.

The amino acid portion allows for straightforward incorporation into peptides using techniques like solid-phase peptide synthesis, while the amine and carboxylic acid groups serve as handles for a wide variety of chemical modifications. chemimpex.com The bromophenyl group enhances the hydrophobicity of molecules, which can improve interactions with biological targets. chemimpex.com Furthermore, the bromine atom can act as a versatile chemical handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Derivatives such as Fmoc-α-methyl-L-4-bromophenylalanine are widely used in peptide synthesis and serve as building blocks for creating novel biomaterials and drug delivery systems. chemimpex.com The unique properties of this scaffold, including its ability to enhance stability, allow for the incorporation of specific functionalities that can improve the efficacy and targeting of therapeutic agents. chemimpex.com Similarly, related structures like 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising scaffolds for developing new antimicrobial and anticancer agents, underscoring the utility of the substituted phenyl-amino acid motif. nih.govmdpi.comnih.govmdpi.com

Derivatives of 2-Amino-3-(4-bromophenyl)propanoic acid in Therapeutic Development

The true potential of the 2-amino-3-(4-bromophenyl)propanoic acid scaffold is realized through the synthesis and evaluation of its derivatives. By modifying the core structure, researchers have developed novel molecules with significant therapeutic promise.

The versatility of the 4-bromophenylalanine scaffold has led to the creation of diverse classes of compounds with potential biological activity. For example, it has been used as a starting material in the synthesis of novel quinoline-oxadiazole derivatives. nih.gov These compounds were designed as multi-target agents capable of inhibiting both the Epidermal Growth Factor Receptor (EGFR) for anticancer activity and microbial DNA gyrase for antimicrobial effects. nih.gov

Another area of exploration involves using the related 4-bromo-2-nitrobenzoic acid scaffold to generate 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer. nih.gov Research has also focused on creating 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have demonstrated anticancer activity against a panel of human cancer cell lines. mdpi.com These examples highlight how the bromophenyl moiety is a recurring feature in the design of new bioactive molecules.

Table 1: Anticancer Activity of Selected Derivatives

| Derivative Class | Target | Cancer Cell Lines Tested | Key Finding (Example IC₅₀) | Reference |

|---|---|---|---|---|

| Quinoline-oxadiazole derivatives | EGFR, DNA Gyrase | HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Adenocarcinoma) | Compound 8c: 0.14 µM (EGFR) | nih.gov |

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | FGFR1 | NCI-H1581 (NSCLC), NCI-H520 (NSCLC) | Compound C9: 1.25 µM (NCI-H1581) | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin (predicted) | SNB-75 (CNS Cancer), UO-31 (Renal Cancer) | Compound 4i showed 38.94% growth inhibition on SNB-75 at 10 µM | mdpi.com |

| Bromophenol hybrids with N-containing heterocyclic moieties | Not specified; ROS-mediated apoptosis | A549 (Lung), HepG2 (Liver), HCT116 (Colon) | Compound 17a showed significant inhibition across tested lines | nih.gov |

Modifying the 2-amino-3-(4-bromophenyl)propanoic acid scaffold can significantly enhance the pharmacological properties of the resulting drug candidates. The strategic placement of halogen atoms is a key technique used to fine-tune a molecule's characteristics. For instance, introducing fluorine into phenylalanine analogs can modulate acidity, basicity, hydrophobicity, and bioavailability, which has proven effective in developing drugs like the antidiabetic agent Sitagliptin. nih.gov

Studies on phenylalanine analogs targeting the L-type amino acid transporter 1 (LAT1), which is crucial for delivering drugs to the brain, have shown that substitutions on the phenyl ring are critical for selectivity. nih.gov Research revealed that adding a large iodo group at the 2-position of the phenyl ring significantly enhanced both affinity and selectivity for LAT1 compared to the parent amino acid, phenylalanine. nih.gov This demonstrates how specific halogenation can improve target engagement and specificity. nih.gov Furthermore, in the context of photo-cross-linking agents used to study protein interactions, incorporating halogenated derivatives of p-benzoyl-l-phenylalanine (pBpa) leads to increased yields in covalent capture, improving the efficiency of the technique. nih.gov

Target Validation Studies Using 2-Amino-3-(4-bromophenyl)propanoic acid Analogues

Analogues of 2-amino-3-(4-bromophenyl)propanoic acid are valuable tools for target validation, a critical step in confirming that a specific biological molecule is fundamentally involved in a disease process. Photo-reactive amino acids, which can be incorporated directly into proteins, are particularly useful for this purpose. nih.gov

One prominent example is p-benzoyl-l-phenylalanine (pBpa), a derivative where a benzophenone (B1666685) group replaces the bromine atom. This photoactivatable amino acid can be incorporated into a protein of interest. nih.gov Upon exposure to UV light, it forms a highly reactive species that creates a covalent bond with nearby interacting proteins or ligands. nih.govnih.gov This process, known as photoaffinity labeling or photo-cross-linking, allows for the permanent capture of transient interactions, enabling researchers to identify binding partners and validate drug targets within their native cellular environment. nih.gov Studies have shown that using halogenated pBpa analogs can increase the efficiency of this covalent capture, making them even more powerful tools for mapping protein-protein interactions. nih.gov

Applications in Covalent Drug Discovery

Covalent drugs form a permanent chemical bond with their biological target, which can lead to enhanced potency and a longer duration of action. explorationpub.com While the bromine atom on 2-amino-3-(4-bromophenyl)propanoic acid is not typically a reactive "warhead" itself, the scaffold serves as an excellent platform for designing targeted covalent inhibitors. explorationpub.com

The field has seen a resurgence of interest in the deliberate design of covalent drugs due to recent successes. rsc.org The primary application of the this compound scaffold in this area is as a carrier for photoactivatable groups, as seen with p-benzoyl-l-phenylalanine (pBpa) and its derivatives. nih.gov These molecules are designed to first bind non-covalently to a specific site on a target protein. Subsequent activation with light triggers the formation of a covalent bond, permanently inhibiting the target. nih.govnih.gov This strategy allows for high specificity, as the covalent reaction only occurs after the molecule is already positioned correctly at the target site. The development of halogenated pBpa analogs that improve cross-linking yields further expands the toolbox for creating potent and specific covalent probes and drugs. nih.gov

Potential Therapeutic Areas and Disease Models

Derivatives of 2-amino-3-(4-bromophenyl)propanoic acid and related structures have shown potential across a wide range of therapeutic areas, demonstrating the broad applicability of this chemical scaffold.

Oncology: This is the most extensively studied area. Derivatives have been developed as inhibitors of key cancer-related targets like EGFR, FGFR1, and PDGFR-α. nih.govnih.govnih.gov They have shown cytotoxic activity against numerous cancer cell lines, including those from lung, breast, liver, colon, and central nervous system cancers. nih.govnih.govmdpi.comnih.gov

Infectious Diseases: The scaffold has been used to create compounds with dual anticancer and antimicrobial properties. nih.gov Specifically, quinoline-oxadiazole derivatives exhibited inhibitory activity against bacteria like S. aureus and E. coli and the fungus C. albicans. nih.gov Other research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has yielded candidates active against multidrug-resistant bacterial and fungal pathogens, including MRSA and Candida auris. nih.govmdpi.comnih.gov

Neurological Disorders: The structural motif is relevant in the search for treatments for neurodegenerative diseases. For example, masupirdine, a drug candidate for Alzheimer's disease, is a 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative. mdpi.com

Metabolic Diseases: While not a direct derivative, the principles of modifying the phenylalanine scaffold are exemplified by the drug Sitagliptin. This antidiabetic agent is a derivative of (R)-2,4,5-trifluorophenylalanine, highlighting how halogenated phenylalanine analogs can be developed into successful metabolic drugs. nih.gov

Table 2: Summary of Therapeutic Areas for Related Derivatives

| Therapeutic Area | Compound Class / Scaffold | Target/Mechanism | Reference |

|---|---|---|---|

| Oncology | Quinoline-oxadiazoles, Benzamides, 1,2,4-Triazoles | EGFR, FGFR1, Tubulin Inhibition, ROS-mediated Apoptosis | nih.govnih.govmdpi.comnih.gov |

| Infectious Diseases | Quinoline-oxadiazoles, 3-((4-Hydroxyphenyl)amino)propanoic acids | DNA Gyrase, Broad-spectrum antimicrobial | nih.govmdpi.comnih.gov |

| Neurology (Alzheimer's) | (Bromophenyl)sulfonyl indoles | 5-HT₆ Receptor Antagonist | mdpi.com |

| Diabetes | Trifluorophenylalanine derivatives | DPP-4 Inhibition | nih.gov |

Neurodegenerative Disorders

The application of 2-amino-3-(4-bromophenyl)propanoic acid in the context of neurodegenerative disorders primarily lies in its potential use as a synthetic building block for creating molecules that can target the complex pathologies of diseases like Alzheimer's and Parkinson's. The core strategy often involves the design of multi-target compounds or prodrugs to address the multifaceted nature of these conditions. nih.govmdpi.com

For instance, the development of prodrugs for dopamine, a key neurotransmitter deficient in Parkinson's disease, aims to improve its bioavailability and delivery to the brain. mdpi.com While specific examples using 2-amino-3-(4-bromophenyl)propanoic acid were not detailed in the provided results, the principle of using amino acid derivatives to create more effective drug delivery systems is well-established. The synthesis of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid from phenylalanine as an inhibitor of protein aggregation, a key pathological event in many neurodegenerative diseases, showcases a relevant synthetic strategy. rsc.org This suggests that 2-amino-3-(4-bromophenyl)propanoic acid could be similarly utilized to create inhibitors of protein aggregation with potentially enhanced properties due to the presence of the bromine atom.

Infectious Diseases

In the realm of infectious diseases, 2-amino-3-(4-bromophenyl)propanoic acid and its derivatives are utilized in the synthesis of novel antimicrobial agents. The strategy often involves incorporating the bromophenyl moiety into heterocyclic scaffolds known to possess antimicrobial activity.

One study reported the synthesis of 2-amino-4-(4-bromophenyl)thiazole, which served as a parent nucleus for further derivatization. researchgate.net A series of compounds were synthesized by acetylating this core and subsequently reacting it with various heterocyclic 2-thiol compounds. Among the synthesized derivatives, compound (8f) demonstrated moderate antibacterial activity against two Gram-positive bacteria and slight antifungal activity against Candida albicans. researchgate.net

Another approach involves the synthesis of N-(4-bromophenyl)furan-2-carboxamides. In this research, N-(4-bromophenyl)furan-2-carboxamide was synthesized and subsequently arylated to produce a series of analogues. nih.gov These compounds were then tested for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. nih.gov

Furthermore, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been designed and synthesized. mdpi.com These compounds, which include N-acyl-α-amino acids and 1,3-oxazoles, were tested for their antimicrobial action. The results indicated a promising potential for N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and a related oxazolone (B7731731) derivative as novel antimicrobial agents, particularly against Gram-positive pathogens like Enterococcus faecium, including its biofilm-associated infections. mdpi.com

The synthesis of pyrazine (B50134) carboxamides has also been explored for activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com In this work, pyrazine carboxamides were synthesized via a Suzuki reaction, and their antibacterial activities were evaluated. One of the synthesized compounds, 5d, showed the strongest antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com

Metabolic Disorders

The direct role of 2-amino-3-(4-bromophenyl)propanoic acid in metabolic disorders is not well-documented in the provided search results. However, the broader field of amino acid metabolism is intrinsically linked to metabolic health, and derivatives of amino acids are explored as therapeutic agents. For example, research has been conducted on 3-(2-aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists, which have been evaluated for their metabolic stability. nih.gov This highlights a common strategy in drug discovery where amino acid-like structures are optimized for both biological activity and pharmacokinetic properties. While not directly involving 2-amino-3-(4-bromophenyl)propanoic acid, this research exemplifies the type of studies where such a compound could be utilized as a synthetic intermediate.

Analytical Methodologies for 2 Amino 3 4 Bromophenyl Propanoic Acid

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental tool for the separation, identification, and purification of 2-amino-3-(4-bromophenyl)propanoic acid from complex mixtures. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like amino acids and their derivatives. For 2-amino-3-(4-bromophenyl)propanoic acid, reversed-phase HPLC (RP-HPLC) is a common approach.

Chiral HPLC is particularly important for separating the enantiomers (D- and L-isomers) of 2-amino-3-(4-bromophenyl)propanoic acid, as their biological activities can differ significantly. Chiral stationary phases (CSPs) are employed for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, and cyclodextrin-based CSPs have demonstrated effectiveness in the enantioseparation of related amino acid derivatives. nih.govnih.gov For instance, a preparative separation of the enantiomers of 2-(4-bromomethylphenyl)propionic acid, a structurally similar compound, has been successfully achieved using a hydroxypropyl-β-cyclodextrin-based chiral stationary phase. nih.gov

For enhanced detection, especially at low concentrations, pre-column derivatization with a fluorescent tag is often utilized. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) react with the primary amine group of the amino acid to form a highly fluorescent derivative, significantly improving detection limits. researchgate.net

A typical HPLC setup for the analysis of 2-amino-3-(4-bromophenyl)propanoic acid might include:

| Parameter | Description |

| Column | Chiral stationary phase (e.g., cellulose or cyclodextrin-based) for enantiomeric separation; C8 or C18 column for general analysis. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase can be adjusted to optimize the separation. |

| Detection | UV detection, typically in the range of 210-280 nm, or fluorescence detection after derivatization. |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

| Temperature | Column temperature may be controlled to enhance resolution and reproducibility. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility of amino acids, derivatization is a necessary step to convert 2-amino-3-(4-bromophenyl)propanoic acid into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com

A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with the active hydrogens on the amino and carboxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This process increases the volatility of the analyte, allowing it to pass through the GC column.

The derivatized compound is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.

A representative GC-MS method for the analysis of the TBDMS derivative of 2-amino-3-(4-bromophenyl)propanoic acid could involve:

| Parameter | Description |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC Column | A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. |

| Carrier Gas | Helium at a constant flow rate. |

| Temperature Program | A programmed temperature ramp to ensure the separation of analytes with different boiling points. |

| Injection Mode | Split or splitless injection depending on the concentration of the analyte. |

| MS Detection | Electron ionization (EI) source with a quadrupole mass analyzer, operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of 2-amino-3-(4-bromophenyl)propanoic acid. When coupled with GC, the mass spectrometer provides a fragmentation pattern, or mass spectrum, that is characteristic of the derivatized analyte.

The electron ionization (EI) mass spectrum of the TBDMS derivative of an amino acid typically shows a series of characteristic fragment ions. For the TBDMS derivative of 2-amino-3-(4-bromophenyl)propanoic acid, key fragments would arise from the loss of a methyl group (M-15), a tert-butyl group (M-57), and other characteristic cleavages. sigmaaldrich.com The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion and bromine-containing fragment peaks, with two major isotopes, 79Br and 81Br, in nearly equal abundance.

Public databases, such as the one maintained by the National Institute of Standards and Technology (NIST), contain reference mass spectra for various compounds, including 4-bromophenylalanine (NIST Number: 235807), which can be used for comparison and identification. nih.gov

Quantitative Analysis Methods

Both HPLC and GC-MS can be used for the quantitative analysis of 2-amino-3-(4-bromophenyl)propanoic acid. For accurate quantification, a calibration curve is typically prepared using a series of standards of known concentrations.

In HPLC, quantification is usually based on the peak area of the analyte, which is proportional to its concentration. The use of a fluorescence detector after derivatization can significantly lower the limit of quantification (LOQ), making it suitable for trace analysis. nih.gov

In GC-MS, quantification is often performed in the selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few characteristic ions of the analyte, which increases the signal-to-noise ratio and improves the sensitivity and selectivity of the analysis. An internal standard, a compound with similar chemical properties to the analyte, is often added to the samples and standards to correct for variations in sample preparation and instrument response.

Purity and Quality Control Methodologies

Ensuring the purity and quality of 2-amino-3-(4-bromophenyl)propanoic acid is paramount for its intended applications. A comprehensive quality control program involves a combination of analytical techniques to assess different aspects of purity.

The purity of 2-amino-3-(4-bromophenyl)propanoic acid is typically determined by HPLC or GC analysis, where the area of the main peak is compared to the total area of all peaks in the chromatogram. Commercial suppliers often state a purity of 98% or higher for this compound. chemspider.com

Key quality control tests include:

Assay and Purity: Determined by a primary analytical method like HPLC or GC-FID.

Identification: Confirmed by comparing the retention time and mass spectrum (from GC-MS) or UV spectrum (from HPLC) with a reference standard.

Enantiomeric Purity: The presence of the undesired enantiomer (e.g., the D-isomer in a batch of L-isomer) is a critical quality attribute. Chiral HPLC is the method of choice for determining enantiomeric purity. Derivatization with a chiral reagent, such as Marfey's reagent, followed by LC-UV analysis can also be used to confirm the absence of the D-amino acid. researchgate.net

Residual Solvents: Gas chromatography is used to detect and quantify any residual organic solvents from the synthesis process.

Water Content: Karl Fischer titration is the standard method for determining the water content.

Non-Volatile Residue/Inorganic Impurities: This can be assessed by techniques such as thermogravimetry.

A mass balance approach is often used to establish the purity of amino acid reference materials. This involves the separate quantification of all significant impurities (related structural impurities, water, residual solvents, and non-volatile residues), and subtracting their sum from 100%. researchgate.net

Future Directions and Emerging Research Avenues

Advanced Applications in Chemical Biology

The incorporation of unnatural amino acids like 2-amino-3-(4-bromophenyl)propanoic acid into proteins is a powerful strategy in chemical biology. This technique allows for the introduction of unique chemical handles into proteins, enabling a wide range of studies that are not possible with the canonical 20 amino acids.

One of the key applications is the use of this compound as a chemical probe to study protein structure and function. The bromine atom can serve as a heavy atom for X-ray crystallography, aiding in the phase determination and structure solution of proteins. Furthermore, the altered steric and electronic properties of the brominated phenyl ring compared to a standard phenylalanine can be used to probe the specific interactions within a protein's active site or at protein-protein interfaces.

In the realm of protein engineering, site-specific incorporation of 2-amino-3-(4-bromophenyl)propanoic acid can lead to the generation of proteins with novel catalytic activities or enhanced stability. The bromo-phenylalanine residue can participate in halogen bonding, a non-covalent interaction that can influence protein folding and ligand binding. Researchers are exploring how this interaction can be harnessed to design new enzymes and therapeutic proteins.

Moreover, this compound holds promise for studying post-translational modifications (PTMs). By replacing a natural amino acid with its brominated counterpart at a known PTM site, scientists can investigate the structural and functional consequences of that modification being blocked. This provides valuable insights into the regulatory roles of PTMs in cellular processes.

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful tool for the discovery of new drug leads and functional molecules. 2-Amino-3-(4-bromophenyl)propanoic acid serves as a valuable building block in the synthesis of diverse chemical libraries. nih.gov Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows for its ready incorporation into peptide and peptidomimetic scaffolds.

The sub-monomer approach in peptoid synthesis can utilize bromo-substituted amino acids to create large, diverse libraries of N-alkylated glycine (B1666218) oligomers. nih.gov This method involves a two-step monomer addition cycle, which can be readily automated. The use of 2-amino-3-(4-bromophenyl)propanoic acid and its derivatives in such syntheses can introduce significant chemical diversity, leading to the identification of hits with high affinity for various biological targets. nih.gov

The following table summarizes the use of 2-amino-3-(4-bromophenyl)propanoic acid as a building block in different types of combinatorial libraries:

| Library Type | Role of 2-Amino-3-(4-bromophenyl)propanoic acid | Potential Applications |

| Peptide Libraries | Introduction of a non-natural amino acid with a halogenated side chain. | Discovery of novel peptide-based drugs, enzyme inhibitors, and receptor ligands. |

| Peptoid Libraries | Used as a sub-monomer to create N-substituted glycine oligomers. nih.gov | Identification of protease-resistant drug candidates and materials with unique properties. |

| Small Molecule Libraries | Serves as a scaffold for further chemical modifications. | Development of diverse small molecule libraries for high-throughput screening. mdpi.com |

Integration with Proteomics and Metabolomics Studies

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, 2-amino-3-(4-bromophenyl)propanoic acid has several potential applications. One of the most significant is its use as an internal standard for the quantification of amino acids and related metabolites. nih.govresearchgate.net Due to its structural similarity to natural amino acids but distinct mass, it can be added to biological samples to correct for variations in sample preparation and mass spectrometry analysis. researchgate.net

Metabolic labeling is another area where this compound could be employed. By feeding cells with 2-amino-3-(4-bromophenyl)propanoic acid, it can be incorporated into newly synthesized proteins. The bromine atom can then be used as a tag for the selective enrichment and identification of these proteins using techniques such as mass spectrometry. This approach can provide valuable information about protein turnover and cellular responses to various stimuli.

Furthermore, this brominated amino acid can be used in chemical cross-linking experiments to identify protein-protein interactions. nih.gov Photo-activatable groups can be chemically attached to the phenyl ring, and upon UV irradiation, these groups will form covalent bonds with nearby interacting proteins. Subsequent analysis by mass spectrometry can reveal the identity of the interacting partners.

Computational Drug Repurposing Efforts

Computational drug repurposing involves the use of in silico methods to identify new therapeutic uses for existing compounds. nih.gov While specific large-scale computational repurposing studies focused solely on 2-amino-3-(4-bromophenyl)propanoic acid are not widely documented, its properties make it a candidate for inclusion in such virtual screening libraries. nih.gov

Its structure as a non-natural amino acid derivative means it could potentially interact with biological targets in novel ways compared to endogenous amino acids. Computational docking studies can be performed to predict the binding affinity of this compound to a wide range of protein targets, including enzymes and receptors implicated in various diseases.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed using libraries of compounds that include 2-amino-3-(4-bromophenyl)propanoic acid and its analogs. These models can help to predict the biological activity of new derivatives and guide the synthesis of more potent and selective drug candidates.

Development of Novel Biosensors and Probes Utilizing 2-Amino-3-(4-bromophenyl)propanoic acid

The development of novel biosensors and imaging probes is a rapidly advancing area of research, and 2-amino-3-(4-bromophenyl)propanoic acid offers a versatile scaffold for the design of such tools. nih.govnih.gov Fluorescent probes, for example, can be synthesized by attaching a fluorophore to the amino acid. nih.govnih.govcanaryresearchlab.org These probes could be designed to respond to specific biological events, such as changes in pH, enzyme activity, or the presence of specific metal ions, resulting in a change in their fluorescence properties. nih.gov

The bromine atom on the phenyl ring can also be exploited in the design of electrochemical biosensors. It can be used as a site for the attachment of redox-active molecules or for direct electrochemical detection. Such sensors could be developed for the rapid and sensitive detection of various analytes in biological fluids.

Moreover, the incorporation of 2-amino-3-(4-bromophenyl)propanoic acid into peptides or proteins can be used to create protein-based biosensors. escholarship.org For instance, a peptide containing this amino acid could be designed to bind to a specific target molecule. This binding event could then be detected through changes in the local environment of the bromine atom, for example, using NMR spectroscopy.

The following table outlines potential biosensor and probe designs based on 2-amino-3-(4-bromophenyl)propanoic acid:

| Sensor/Probe Type | Design Principle | Detection Method |

| Fluorescent Probe | Covalent attachment of a fluorophore to the amino acid. nih.govnih.gov | Fluorescence Spectroscopy/Microscopy |

| Electrochemical Sensor | Use of the bromine atom for redox labeling or direct detection. | Voltammetry/Amperometry |

| Protein-Based Sensor | Incorporation into a peptide or protein that binds a specific target. escholarship.org | NMR Spectroscopy, Mass Spectrometry |

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 2-amino-3-(4-bromophenyl)propanoic acid, and what critical reaction conditions are required?

- Methodological Answer : Synthesis typically involves bromophenyl precursors and amination strategies. A validated method includes using anhydrous THF and activated zinc under nitrogen to form the amino acid backbone, followed by acid-catalyzed cyclization. Key conditions: inert atmosphere (to prevent oxidation), controlled temperature (20–25°C), and stoichiometric control of reagents. For bromine retention, avoid strong reducing agents during amination .

Q. Which spectroscopic techniques are prioritized for characterizing 2-amino-3-(4-bromophenyl)propanoic acid, and what spectral signatures are expected?

- Methodological Answer :

- NMR : 1H NMR shows aromatic protons (δ 7.2–7.5 ppm, doublet for para-bromophenyl), α-amino protons (δ 3.1–3.4 ppm), and carboxylic acid (broad ~δ 10–12 ppm). 13C NMR confirms Br-C6H4 (δ 120–130 ppm) and COOH (δ 170–175 ppm).

- IR : O-H stretch (2500–3300 cm⁻¹), C=O (1700 cm⁻¹), and N-H bend (1550–1650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z ≈ 258 (C9H10BrNO2+). Cross-reference with NIST databases for validation .

Q. How does the bromine substituent influence the compound’s reactivity in functionalization reactions?

- Methodological Answer : Bromine acts as a directing group, enabling:

- Suzuki-Miyaura Coupling : React with boronic acids (Pd catalysis) to form biaryl derivatives.

- Nucleophilic Substitution : Replace Br with amines/thiols under CuI catalysis.

- Electrophilic Aromatic Substitution : Meta-directed nitration/sulfonation due to Br’s electron-withdrawing effect. Monitor regioselectivity via HPLC .

Advanced Research Questions

Q. How can researchers optimize synthesis yields when encountering low amination efficiency?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for cross-coupling amination.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Kinetic Control : Conduct reactions at 0°C to reduce side-product formation.

- Process Monitoring : Employ in-situ FTIR or LC-MS to track intermediate conversion. Recent protocols report 20% yield improvement using zinc-mediated amination under sonication .

Q. What analytical strategies resolve contradictions in bromophenyl substitution regioselectivity (e.g., unexpected meta/para ratios)?

- Methodological Answer :

- X-ray Crystallography : Confirm substituent positions in crystalline derivatives.

- Computational Modeling (DFT) : Predict reactive sites using electron density maps.

- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic mechanisms.

- 2D NMR (NOESY) : Detect steric hindrance influencing substitution pathways .

Q. How is the stereochemical configuration of 2-amino-3-(4-bromophenyl)propanoic acid determined, and what resolution methods are effective?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (85:15) mobile phase.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data (TD-DFT) to assign absolute configuration .

Q. What methodologies quantify the interaction of this compound with enzymatic targets (e.g., aminotransferases)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized enzymes.

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).

- 79Br NMR : Track bromine’s chemical shift changes upon protein binding.

- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures (PDB: 1HJS) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.